molecular formula C9H9N3OS B110991 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 1014-25-1

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B110991
CAS RN: 1014-25-1
M. Wt: 207.25 g/mol
InChI Key: UJBCFMCQLVRXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (5-MPTDA) is an organic compound with a unique structure, containing a thiadiazol-2-amine ring. It is a relatively new compound, first described in 2012, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Inhibition of Linoleate Oxygenase Activity

This compound has been studied for its potential to inhibit the activity of mammalian 15-lipoxygenases (ALOX15), which are lipid peroxidizing enzymes with variable functionality in different cancer and inflammation models . The inhibition of ALOX15 can be significant in the development of treatments for diseases where linoleic acid- and arachidonic acid-derived metabolites play a pathophysiological role.

Pharmacophore for ALOX15 Inhibition

Research suggests that 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine may represent a common pharmacophore critical for the allosteric inhibition of ALOX15 . This is based on the substrate-selective inhibition properties of similar compounds, which could lead to the development of more effective inhibitors.

Drug Synthesis and Biochemistry

As a synthetic compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can be used in various scientific research applications, including drug discovery, synthesis, and biochemistry. Its reactivity and interaction with other biological molecules make it a valuable tool in these fields.

properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBCFMCQLVRXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351161
Record name 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

1014-25-1
Record name 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(methoxyphenyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Q & A

Q1: What intermolecular interactions are observed in the crystal structure of derivatives of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine?

A1: Research indicates that derivatives of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, specifically those incorporating a benzylidene group, exhibit both intra- and intermolecular hydrogen bonding. For instance, in the crystal structure of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine, weak C—H⋯S and C—H⋯N hydrogen bonds contribute to the stability of the crystal structure []. Similarly, in 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine, intermolecular C—H⋯N hydrogen bonding links the molecules, forming a two-dimensional network within the crystal structure [].

Q2: How does the conformation of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine vary within its crystal structure?

A2: The asymmetric unit of N‐Benzylidene‐5‐(4‐methoxyphenyl)‐1,3,4‐thiadiazol‐2‐amine contains two independent molecules. Interestingly, the dihedral angles between the planar rings within these two molecules are distinct []. This suggests conformational flexibility within the molecule, potentially influencing its packing and interactions within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.